molecular formula C14H18N2O3S B2574487 4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide CAS No. 536722-28-8

4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide

Cat. No. B2574487
CAS RN: 536722-28-8
M. Wt: 294.37
InChI Key: PTLPQNFQPNRIRQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide, also known as MOC-B, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOC-B is a thioamide derivative that has been synthesized using a multi-step reaction process.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a benzamide derivative, has been studied extensively for its pharmacological properties, including its use in gastrointestinal diagnostics and treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates medical procedures like duodenal intubation, and eases emergency endoscopy. Its application extends to reducing post-operative vomiting and enhancing the absorption of other drugs, demonstrating the potential utility of benzamide derivatives in medical treatments (Pinder et al., 2012).

Alzheimer's Disease Treatment

The development of a series of hydroxamic acids, specifically N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, has shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreases the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity and potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Chemical Synthesis and Modification

The use of benzamide derivatives in chemical synthesis is evident in studies focusing on the protection of amidinonaphthol, demonstrating the utility of such compounds in the solution phase synthesis of substituted benzamidines (Bailey et al., 1999). This showcases the chemical versatility and potential applications of benzamide derivatives in synthetic chemistry.

Mechanism of Action

properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-11-6-4-10(5-7-11)13(17)16-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPQNFQPNRIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea

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